Synthesis Route for 9-(4-Bromophenyl)-10-phenylanthracene: An In-depth Technical Guide
Synthesis Route for 9-(4-Bromophenyl)-10-phenylanthracene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthesis route for 9-(4-Bromophenyl)-10-phenylanthracene, a key intermediate in the development of materials for organic light-emitting diodes (OLEDs) and other advanced applications.[1][2] The synthesis involves a multi-step process, primarily utilizing the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4][5][6][7][8]
Overview of the Synthetic Strategy
The most common and efficient synthesis of 9-(4-Bromophenyl)-10-phenylanthracene is a three-step sequence starting from commercially available 9-bromoanthracene. The overall workflow is depicted in the diagram below.
Figure 1: Overall synthetic workflow for 9-(4-Bromophenyl)-10-phenylanthracene.
Detailed Experimental Protocols
Step 1: Synthesis of 9-Phenylanthracene
This step involves the Suzuki-Miyaura cross-coupling of 9-bromoanthracene with phenylboronic acid.
Reaction Scheme: Anthracene, 9-bromo- + Phenylboronic acid → 9-Phenylanthracene
Procedure: In a 100 mL flask, 9-bromoanthracene (3 g, 11.66 mmol), phenylboronic acid (2.13 g, 17.49 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 140 mg, 0.12 mmol), and anhydrous toluene (32 mL) are combined.[9] A 2 M aqueous solution of potassium carbonate (K₂CO₃, 16 mL) and ethanol (8 mL) are then added.[9] The mixture is refluxed under a nitrogen atmosphere for 48 hours. After cooling to room temperature, the reaction is quenched with a dilute hydrochloric acid solution and extracted with dichloromethane (CH₂Cl₂). The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a mixture of dichloromethane and petroleum ether (1:4, v/v) to yield 9-phenylanthracene as a white powder.[9]
Step 2: Synthesis of 9-Bromo-10-phenylanthracene
This step involves the electrophilic bromination of 9-phenylanthracene using N-bromosuccinimide (NBS).
Reaction Scheme: 9-Phenylanthracene + N-Bromosuccinimide → 9-Bromo-10-phenylanthracene
Procedure: 9-Phenylanthracene (2.5 g, 9.83 mmol) is dissolved in 80 mL of chloroform (CHCl₃).[9] N-Bromosuccinimide (NBS, 2.1 g, 11.8 mmol) is added to the solution. The mixture is heated to 60°C and stirred for 2 hours under a nitrogen atmosphere.[9] After cooling to room temperature, 20 mL of water is added, and the mixture is extracted with dichloromethane. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated by rotary evaporation. The crude product is recrystallized from methanol to afford 9-bromo-10-phenylanthracene as a green-yellow powder.[9]
Step 3: Synthesis of 9-(4-Bromophenyl)-10-phenylanthracene
The final step is another Suzuki-Miyaura cross-coupling reaction, this time between 9-bromo-10-phenylanthracene and (4-bromophenyl)boronic acid.
Reaction Scheme: 9-Bromo-10-phenylanthracene + (4-Bromophenyl)boronic acid → 9-(4-Bromophenyl)-10-phenylanthracene
Procedure: Note: A specific detailed protocol for this exact reaction was not found in the search results. The following procedure is a general method based on similar Suzuki-Miyaura couplings of substituted anthracenes.[3][4][10]
In a Schlenk flask, 9-bromo-10-phenylanthracene (1.0 mmol), (4-bromophenyl)boronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture of toluene (8 mL), tetrahydrofuran (THF, 2 mL), and a 2 M aqueous solution of potassium carbonate (K₂CO₃, 2.0 mmol) is added via syringe. The reaction mixture is heated to reflux (approximately 80-90°C) and stirred for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 9-(4-bromophenyl)-10-phenylanthracene.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of 9-(4-Bromophenyl)-10-phenylanthracene and its intermediates.
Table 1: Reactants and Reaction Conditions
| Step | Limiting Reagent | Molar Ratio (Limiting:Other) | Catalyst | Base | Solvent | Temperature | Time |
| 1 | 9-Bromoanthracene | 1 : 1.5 (Phenylboronic acid) | Pd(PPh₃)₄ (1 mol%) | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 48 h |
| 2 | 9-Phenylanthracene | 1 : 1.2 (NBS) | - | - | Chloroform | 60°C | 2 h |
| 3 | 9-Bromo-10-phenylanthracene | 1 : 1.2 ((4-Bromophenyl)boronic acid) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/THF/H₂O | Reflux | 18-24 h |
Table 2: Product Characterization and Yields
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | Spectroscopic Data |
| 9-Phenylanthracene | C₂₀H₁₄ | 254.33 | White powder | 81.9%[9] | ¹H NMR, EI-MS[9] |
| 9-Bromo-10-phenylanthracene | C₂₀H₁₃Br | 333.22 | Green-yellow powder | 61.2%[9] | ¹H NMR, EI-MS[9][11] |
| 9-(4-Bromophenyl)-10-phenylanthracene | C₂₆H₁₇Br | 409.32 | Slight yellow solid | Not specified | ¹H NMR, ¹³C NMR, MS[1][12][13] |
Table 3: Spectroscopic Data for 9-(4-Bromophenyl)-10-phenylanthracene
| Type | Data |
| ¹H NMR | Data available, but specific shifts vary with solvent and instrument.[13] |
| ¹³C NMR | Data available, but specific shifts vary with solvent and instrument.[14] |
| Mass Spec (EI-MS) | Calculated for C₂₆H₁₇Br: 408.0514; Found: (Data not explicitly provided in search results) |
| Purity | ≥98.0%[15] |
| CAS Number | 625854-02-6[1][12] |
Signaling Pathways and Logical Relationships
The core chemical transformation in this synthesis is the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle for this reaction is a well-established pathway in organometallic chemistry.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 9-(4-Bromophenyl)-10-phenylanthracene | C26H17Br | CID 22138275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. 9-Bromo-10-phenyl-anthracene | C20H13Br | CID 4155836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 625854-02-6 | 9-(4-Bromophenyl)-10-phenylanthracene - Synblock [synblock.com]
- 13. Anthracene, 9-?(4-?bromophenyl)?-?10-?phenyl-(625854-02-6) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 9-(4-Bromophenyl)-10-phenylanthracene 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
